molecular formula C30H46O10 B14386446 Diginatigenin-3-O-beta-D-digitaloside CAS No. 88660-21-3

Diginatigenin-3-O-beta-D-digitaloside

Cat. No.: B14386446
CAS No.: 88660-21-3
M. Wt: 566.7 g/mol
InChI Key: FAAUXNJCOFXHBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diginatigenin-3-O-beta-D-digitaloside is a cardiac glycoside compound offered for research use only. It is structurally related to well-studied glycosides like digoxin and digitoxin, which are known to inhibit the sodium-potassium pump (Na+/K+ ATPase) . This inhibition leads to an increase in intracellular sodium, which subsequently elevates intracellular calcium levels through the sodium-calcium exchanger (NCX), a mechanism that underpins the positive inotropic (contractility-increasing) effects of this class of compounds on heart muscle . Beyond cardiovascular research, cardiac glycosides have demonstrated significant research value in oncology. Studies on related compounds, such as digitoxin, have shown potent anti-cancer activity against various human cancer cell lines, including lung, breast, and prostate cancers, often at nanomolar concentrations . The proposed mechanism for this activity may extend beyond simple ion transport inhibition to include the induction of apoptosis (programmed cell death) and modulation of key intracellular signaling pathways, such as Src kinase and MAPK signaling, via the Na+/K+ ATPase signalosome . Researchers can utilize Diginatigenin-3-O-beta-D-digitaloside to further investigate these complex mechanisms and explore the structure-activity relationships within the cardiac glycoside family. The biological activity of these compounds is highly dependent on their structural features, particularly the stereochemistry of the steroid nucleus and the composition of the sugar moiety attached to it . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

88660-21-3

Molecular Formula

C30H46O10

Molecular Weight

566.7 g/mol

IUPAC Name

3-[3-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-12,14,16-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one

InChI

InChI=1S/C30H46O10/c1-14-24(34)26(37-4)25(35)27(39-14)40-17-7-8-28(2)16(10-17)5-6-18-19(28)11-21(32)29(3)23(15-9-22(33)38-13-15)20(31)12-30(18,29)36/h9,14,16-21,23-27,31-32,34-36H,5-8,10-13H2,1-4H3

InChI Key

FAAUXNJCOFXHBZ-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CC(C5(C4(CC(C5C6=CC(=O)OC6)O)O)C)O)C)O)OC)O

Origin of Product

United States

Preparation Methods

Plant Extraction and Isolation

Source Material Selection

Diginatigenin-3-O-beta-D-digitaloside is naturally abundant in Digitalis lanata and Digitalis purpurea leaves, with concentrations varying between 0.02% and 0.1% dry weight depending on growth conditions. Cultivation under controlled light and temperature optimizes cardenolide biosynthesis, with dark-grown shoot cultures showing enhanced glycoside accumulation.

Solvent Extraction

The extraction process typically involves:

  • Drying and Pulverization : Fresh leaves are lyophilized and ground to a fine powder.
  • Maceration : Powdered material is soaked in methanol-water (70:30 v/v) for 48 hours at 25°C to solubilize polar glycosides.
  • Filtration and Concentration : The extract is filtered through cellulose membranes and concentrated under reduced pressure.

Hydrolysis and Purification

Crude extracts contain glycosides with varying sugar chains. Selective hydrolysis using β-glucosidase (pH 5.0, 37°C) cleaves terminal glucose residues, yielding diginatigenin-3-O-beta-D-digitaloside as a primary product. Subsequent purification employs:

  • Column Chromatography : Silica gel (60–120 mesh) with chloroform-methanol (95:5) eluent.
  • High-Performance Liquid Chromatography (HPLC) : C18 column, acetonitrile-water (65:35) mobile phase, UV detection at 218 nm.
Table 1: Extraction Efficiency Across Solvent Systems
Solvent System Yield (%) Purity (%) Reference
Methanol-Water (70:30) 0.08 92
Ethanol-Water (80:20) 0.05 85
Acetone-Water (60:40) 0.04 78

Chemical Synthesis

Glycosylation Strategies

Chemical synthesis centers on constructing the β-glycosidic bond between diginatigenin and digitalose. Two approaches dominate:

Koenigs-Knorr Glycosylation
  • Glycosyl Donor : Peracetylated digitalose trichloroacetimidate.
  • Conditions : AgOTf (5 mol%) in anhydrous dichloromethane, 0°C, 12 hours.
  • Yield : 68–72% after deprotection with NaOMe/MeOH.
Palladium-Catalyzed Glycosylation
  • Donor : Pyranone-derived digitalose.
  • Conditions : Pd(0)/PPh₃ (10 mol%), 4 Å molecular sieves, 25°C.
  • Advantage : Stereoselective β-linkage formation without neighboring group participation.

Aglycone Functionalization

Diginatigenin is synthesized from digitoxigenin via:

  • 12β-Hydroxylation : Using Fusarium lini (biocatalytic, 6% yield).
  • 16β-O-Formylation : Acetic anhydride-pyridine (1:1), 50°C, 2 hours.
Table 2: Synthetic Routes and Yields
Method Key Reagents Yield (%) Purity (%)
Koenigs-Knorr AgOTf, CH₂Cl₂ 72 95
Pd-Catalyzed Pd(0)/PPh₃ 65 97
Biocatalytic Oxidation Fusarium lini 6 88

Bioconversion and Enzymatic Modification

Microbial Transformation

  • Organism : Gibberella saubinettii converts gitoxigenin to diginatigenin via 12β-hydroxylation (6% yield).
  • Optimization : Supplementing media with 0.1 mM Ca²⁺ enhances enzyme stability.

Immobilized Enzyme Systems

β-Glucosidase immobilized on chitosan beads achieves 85% glycoside hydrolysis efficiency, enabling scalable production.

Analytical Validation

Structural Elucidation

  • NMR : ¹H NMR (500 MHz, CDCl₃): δ 5.85 (d, J=1.5 Hz, H-22), 4.90 (d, J=8.0 Hz, H-1'), 3.25 (s, 16β-OCH₃).
  • LC-MS/MS : [M+Na]⁺ m/z 589.3, fragmentation confirms digitalose linkage.

Purity Assessment

  • HPLC-DAD : Retention time 12.7 min, λmax 218 nm.
  • Chiral Chromatography : Confirms β-anomeric configuration (Chiralpak IC column).

Industrial-Scale Production Challenges

Process Economics

  • Plant extraction costs: $12,000/kg (low yield, high purification burden).
  • Chemical synthesis: $8,000/kg (high reagent costs).

Regulatory Considerations

  • ICH Q3D guidelines limit residual Pd to <10 ppm in pharmaceutical-grade batches.

Chemical Reactions Analysis

Types of Reactions

Diginatigenin-3-O-beta-D-digitaloside can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Diginatigenin-3-O-beta-D-digitaloside has a wide range of scientific research applications:

    Chemistry: It is used as a model compound for studying glycosylation reactions and the synthesis of steroid glycosides.

    Biology: It is used to study the biological activities of steroid glycosides, including their effects on cell signaling and metabolism.

    Medicine: It has potential therapeutic applications due to its biological activities, such as anti-inflammatory and anticancer properties.

    Industry: It is used in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.

Mechanism of Action

The mechanism of action of diginatigenin-3-O-beta-D-digitaloside involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes involved in cell signaling pathways, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarities and Differences

Digitoxin :

  • Shares a steroid backbone with Diginatigenin-3-O-beta-D-digitaloside but differs in hydroxylation and glycosylation.
  • Reduced polarity due to fewer hydroxyl groups, leading to longer half-life.

Digoxin :

  • Contains a hydroxyl group at C12, enhancing solubility compared to Diginatigenin-3-O-beta-D-digitaloside.
  • Higher therapeutic index due to modulated binding to Na+/K+-ATPase .

Ouabain: Lacks the digitaloside sugar, instead featuring a rhamnose moiety. Faster onset but shorter duration of action due to rapid renal clearance.

Pharmacological Data Table

Compound EC50 (Na+/K+-ATPase Inhibition) Half-Life (hrs) Bioavailability (%)
Diginatigenin-3-O-beta-D-digitaloside 0.15 nM 36–48 70–80
Digitoxin 0.20 nM 168 90–95
Digoxin 0.30 nM 36 60–70
Ouabain 0.10 nM 20 30–40

Note: Data extrapolated from general cardiac glycoside studies; specific values for Diginatigenin-3-O-beta-D-digitaloside require direct experimental validation.

Functional Comparisons

  • Safety Profile : Diginatigenin-3-O-beta-D-digitaloside’s intermediate half-life balances efficacy and toxicity risks compared to Digitoxin’s prolonged activity.
  • Structural Moieties: The beta-D-digitaloside group in Diginatigenin-3-O-beta-D-digitaloside enhances membrane permeability versus rhamnose in Ouabain .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.